L-Alanyl-L-Cystine (N,N'-di-L-alanyl-L-cystine), CAS 115888-13-6, is a chemically defined, non-animal-derived synthetic dipeptide utilized primarily as a highly soluble amino acid precursor in biopharmaceutical cell culture media and parenteral nutrition . In industrial bioprocessing, supplying sufficient cysteine equivalents is critical for intracellular redox homeostasis, glutathione biosynthesis, and monoclonal antibody production [1]. However, the physical limitations of free amino acids restrict process intensification. L-Alanyl-L-Cystine functions as a stable delivery vehicle that overcomes the severe solubility constraints of oxidized cystine and the oxidative reactivity of free cysteine, enabling the formulation of highly concentrated, neutral-pH media without precipitation or degradation.
Substituting L-Alanyl-L-Cystine with generic free L-cysteine or L-cystine introduces severe processability and quality control failures in bioreactor workflows. Free L-cysteine is highly reactive and rapidly oxidizes in culture media, generating reactive oxygen species (ROS) that damage cellular biomolecules and degrade media components . Conversely, its oxidized form, free L-cystine, is notoriously insoluble at physiological pH, precipitating out of solution and failing to meet the metabolic demands of high-density cell cultures [1]. To force free L-cystine into solution, biomanufacturers must utilize complex dual-feed systems requiring extreme alkaline pH adjustments, which increases contamination risks, complicates fluid handling, and introduces localized pH spikes that can shock mammalian cell lines .
Free L-cystine is severely limited by its poor solubility profile in neutral aqueous environments, achieving a maximum concentration of approximately 1 mM at pH 7 . In direct contrast, N,N'-di-L-alanyl-L-cystine demonstrates a solubility exceeding 30 mM at physiological pH, representing a 20- to 30-fold quantitative increase in solubility. This allows for the direct dissolution of cysteine equivalents into concentrated basal and feed media without requiring alkaline titration.
| Evidence Dimension | Aqueous solubility at pH 7 |
| Target Compound Data | > 30 mM (N,N'-di-L-alanyl-L-cystine) |
| Comparator Or Baseline | ~1 mM (Free L-cystine) |
| Quantified Difference | 20x to 30x higher solubility at neutral pH |
| Conditions | Aqueous solution, pH 7.0, standard temperature |
Eliminates the need for extreme pH adjustments during media preparation, enabling the procurement of a single, highly concentrated precursor for neutral-pH workflows.
The use of free L-cysteine in cell culture media leads to spontaneous oxidation, which generates reactive oxygen species (ROS) as a byproduct, negatively impacting cell viability and product titer[1]. Because L-Alanyl-L-Cystine is already provided in a stable, oxidized disulfide state, it bypasses the ROS-generating oxidation step entirely while remaining fully soluble [1]. This structural stability protects sensitive media components and cellular biomolecules from oxidative degradation.
| Evidence Dimension | Spontaneous ROS generation in media |
| Target Compound Data | Stable oxidized state; prevents ROS formation |
| Comparator Or Baseline | Free L-cysteine (rapid oxidation yielding ROS) |
| Quantified Difference | Elimination of spontaneous oxidative degradation pathway |
| Conditions | Aerated mammalian cell culture media |
Protects high-value biologics and sensitive cell lines from oxidative damage, directly improving batch-to-batch reproducibility and final product quality.
Traditional bioprocessing utilizing free L-cystine requires a dual-feed system, where the cystine must be delivered via a separate, highly alkaline feed stream to prevent precipitation. By substituting with L-Alanyl-L-Cystine, manufacturers can consolidate their nutrient delivery into a single-feed system at neutral pH . This consolidation reduces the number of required feed lines, minimizes the risk of localized pH shocks in the bioreactor, and simplifies overall process control.
| Evidence Dimension | Feed system complexity |
| Target Compound Data | Single-feed system at neutral pH |
| Comparator Or Baseline | Dual-feed system with separate alkaline feed (Free L-cystine) |
| Quantified Difference | Reduction of one feed line and elimination of alkaline delivery requirement |
| Conditions | High-density bioreactor feeding strategy |
Reduces equipment overhead, lowers contamination risk by minimizing feed lines, and simplifies automated process control in commercial manufacturing.
For a dipeptide to be an effective procurement substitute for free amino acids, it must be rapidly cleaved by cellular peptidases. In vivo pharmacokinetic models demonstrate that L-Alanyl-L-Cystine is rapidly hydrolyzed in the extracellular compartment, with an estimated elimination half-life (t1/2) of less than 2 minutes following intravenous bolus injection [1]. This rapid cleavage promptly yields the constituent free amino acids, alanine and cystine, ensuring that the peptide does not create a metabolic bottleneck.
| Evidence Dimension | Extracellular hydrolysis rate (elimination half-life) |
| Target Compound Data | < 2 minutes (L-Alanyl-L-Cystine) |
| Comparator Or Baseline | Baseline metabolic requirement for immediate amino acid availability |
| Quantified Difference | Near-instantaneous extracellular cleavage |
| Conditions | In vivo rat model, intravenous bolus, plasma sampling via RP-HPLC |
Guarantees that the compound acts as an immediately bioavailable source of cysteine equivalents for cellular metabolism and protein synthesis.
L-Alanyl-L-Cystine is the exact compound to procure when formulating highly concentrated, neutral-pH single feeds for CHO cells, as its >30 mM solubility prevents the precipitation issues associated with free L-cystine .
In stem cell workflows where oxidative stress can trigger unwanted differentiation or apoptosis, this stable oxidized peptide prevents the ROS generation typically caused by free L-cysteine oxidation .
For continuous perfusion processes requiring high nutrient concentrations without altering the bioreactor's physiological pH, the single-feed compatibility of L-Alanyl-L-Cystine simplifies fluid handling and reduces equipment complexity .
Due to its rapid extracellular hydrolysis (t1/2 < 2 minutes) and high aqueous solubility, this dipeptide serves as a highly efficient, non-crystallizing source of cystine for intravenous nutritional therapies[1].